molecular formula C14H10ClF3N2O B1670919 (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one CAS No. 214287-88-4

(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one

Cat. No. B1670919
M. Wt: 314.69 g/mol
InChI Key: JJWJSIAJLBEMEN-ZDUSSCGKSA-N
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Description

DPC-961, also known as DMP-961, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection.

Scientific Research Applications

Quinazolinone Derivatives in Research

Synthesis and Structural Insights

The synthesis and structural analysis of quinazolinone derivatives have been a significant area of research. For instance, the study of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones has provided insights into their molecular structure, showcasing the versatility of the quinazolinone scaffold in forming hydrogen-bonded dimers and pi-stacked chains, which are crucial for their biological activity (Cruz et al., 2006).

Antitumor Activity

The quinazolinone nucleus has been the focus of antitumor agent development. Studies have demonstrated the synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, highlighting their high growth-inhibitory activity and unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002). These properties make them suitable for further exploration in cancer research.

Antihistaminic Agents

Quinazolinone derivatives have also been synthesized for their potential as H1-antihistaminic agents. Compounds such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential as new classes of antihistamines with minimal sedation effects (Alagarsamy et al., 2008).

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have been investigated, with studies focusing on the synthesis and evaluation of compounds like pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. These compounds have shown significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Raval et al., 2012).

properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWJSIAJLBEMEN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175699
Record name DPC 961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one

CAS RN

214287-88-4
Record name DPC 961
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPC 961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPC-961
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
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